molecular formula C10H15F3O4S B14649238 Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate CAS No. 51907-00-7

Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate

Katalognummer: B14649238
CAS-Nummer: 51907-00-7
Molekulargewicht: 288.29 g/mol
InChI-Schlüssel: OHOWCCQZGABJEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate is a complex organic compound characterized by its unique structure, which includes an ethyl ester, a sulfanyl group, and trifluorobutanoate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate typically involves multiple steps. One common method includes the reaction of ethyl 4,4,4-trifluorobutanoate with 2-ethoxy-2-oxoethyl sulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluorobutanoate moiety may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4,4,4-trifluorobutanoate: Lacks the sulfanyl and ethoxy groups, making it less reactive in certain chemical reactions.

    2-[(2-Ethoxy-2-oxoethyl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of trifluorobutanoate.

    Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate: Similar but with an acetate group instead of trifluorobutanoate.

Uniqueness

Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate is unique due to the presence of both the sulfanyl and trifluorobutanoate groups, which confer distinct chemical and biological properties. The trifluorobutanoate group enhances the compound’s stability and lipophilicity, while the sulfanyl group provides a reactive site for further chemical modifications.

Eigenschaften

CAS-Nummer

51907-00-7

Molekularformel

C10H15F3O4S

Molekulargewicht

288.29 g/mol

IUPAC-Name

ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4,4,4-trifluorobutanoate

InChI

InChI=1S/C10H15F3O4S/c1-3-16-8(14)5-7(10(11,12)13)18-6-9(15)17-4-2/h7H,3-6H2,1-2H3

InChI-Schlüssel

OHOWCCQZGABJEJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C(F)(F)F)SCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.